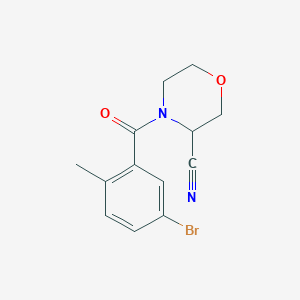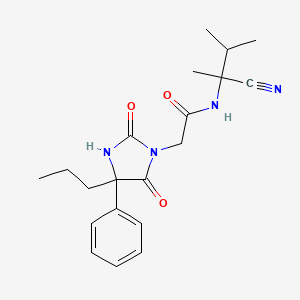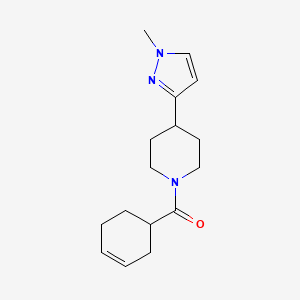![molecular formula C20H26N4O4S B2803815 1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide CAS No. 1105251-99-7](/img/structure/B2803815.png)
1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H26N4O4S and its molecular weight is 418.51. The purity is usually 95%.
BenchChem offers high-quality 1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medical Imaging and Radiopharmaceuticals
Compounds structurally related to "1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide" have been explored for their potential in medical imaging, particularly in positron emission tomography (PET) imaging of cerebral cannabinoid receptors (CB1). Research has focused on the synthesis of novel ligands with high binding affinity and low lipophilicity for improved imaging capabilities. For instance, analogs like JHU75528 and JHU75575 displayed promising attributes for PET radioligands aimed at imaging CB1 receptor, demonstrating a combination of higher binding affinity and lower lipophilicity compared to previous ligands (Fan et al., 2006).
Cancer Research
In the realm of cancer research, derivatives of the pyrazole carboxamide family have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For example, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their subsequent evaluation against Ehrlich Ascites Carcinoma (EAC) cells highlight the potential of these compounds in therapeutic applications (Hassan et al., 2014).
Antimicrobial Activity
Another area of application is the development of compounds with antimicrobial properties. Novel heterocycles based on the pyrazole scaffold have been synthesized, displaying significant antimicrobial activity. This includes the design of compounds targeting specific bacterial strains, offering potential as new antibacterial agents (El‐Emary et al., 2002).
Agrochemical Applications
Furthermore, certain pyrazole carboxamide derivatives have shown high insecticidal activity, demonstrating the versatility of this chemical class in agrochemical research. The discovery of compounds with specific modifications that enhance insecticidal efficacy points to the potential for developing new pest control agents (Ohno et al., 2010).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-23-19(17-6-3-7-18(17)22-23)21-20(25)14-5-4-12-24(13-14)29(26,27)16-10-8-15(28-2)9-11-16/h8-11,14H,3-7,12-13H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQRBYSJRCYEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(2-furyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2803737.png)



![N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2803743.png)
![N-[2-[[1-(4-Chlorophenyl)cyclobutyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2803745.png)
![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2803748.png)
![N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2803750.png)

![1,3-dimethyl-7-neopentyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2803753.png)
